2,3-Dimethylpyrazine
Overview
Description
2,3-Dimethylpyrazine is an organic compound with the molecular formula C₆H₈N₂. It is a colorless to light yellow liquid with a characteristic roasted odor reminiscent of nuts, cocoa, and coffee. This compound is naturally found in various foods such as cocoa, coffee, and roasted sesame seeds . It is widely used in the flavor and fragrance industry due to its distinct aroma.
Mechanism of Action
Target of Action
It’s known that this compound is used as a flavoring additive , suggesting that its targets could be olfactory receptors
Mode of Action
It’s known that pyrazines, in general, interact with their targets (potentially olfactory receptors) to produce a specific aroma or flavor . The exact interaction between 2,3-Dimethylpyrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylpyrazine can be synthesized through several methods. One common method involves the reaction of 2-amino-3-methylpyridine with methyl iodide under basic conditions to form the desired product . Another method includes the cyclization of 2,3-diaminobutane with glyoxal in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 2,3-dimethylpiperazine. This process is carried out at elevated temperatures and in the presence of a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield 2,3-dimethylpiperazine.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating agents like nitric acid for nitration; halogens like chlorine for halogenation.
Major Products Formed:
Oxidation: this compound-N-oxide.
Reduction: 2,3-Dimethylpiperazine.
Substitution: Nitro-2,3-dimethylpyrazine, halogenated derivatives.
Scientific Research Applications
2,3-Dimethylpyrazine has diverse applications in scientific research:
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Found in asparagus, tea, and roasted sesame seeds.
2,6-Dimethylpyrazine: Present in baked goods and coffee.
2,3,5,6-Tetramethylpyrazine: Found in fermented cocoa beans and nattō.
Uniqueness: 2,3-Dimethylpyrazine is unique due to its specific substitution pattern, which imparts a distinct roasted and nutty aroma. This makes it particularly valuable in the flavor and fragrance industry for creating specific sensory profiles .
Properties
IUPAC Name |
2,3-dimethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQOBQJCDNLAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064058 | |
Record name | Pyrazine, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], colourless to light yellow liquid with a nutty, cocoa-like odour | |
Record name | 2,3-Dimethylpyrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17011 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2,3-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
155.00 to 157.00 °C. @ 760.00 mm Hg | |
Record name | 2,3-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2,3-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.030 | |
Record name | 2,3-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.5 [mmHg] | |
Record name | 2,3-Dimethylpyrazine | |
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CAS No. |
5910-89-4, 25704-73-8 | |
Record name | 2,3-Dimethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5910-89-4 | |
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Record name | 2,3-Dimethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910894 | |
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Record name | Pyrazine, dimethyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025704738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Pyrazine, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.118 | |
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Record name | 2,3-DIMETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF7883D0V | |
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Record name | 2,3-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,3-Dimethylpyrazine known for?
A1: this compound is primarily recognized for its potent aroma, often described as nutty, roasted, or earthy. [, , ]
Q2: In what food products can this compound be found naturally?
A2: This compound contributes to the characteristic aroma of various foods, including roasted sesame seeds, asparagus, black and green tea, crisp bread, malt, raw shrimp, soy products, Swiss cheeses, and wheat bread. [, , ]
Q3: How is this compound formed in food?
A3: It's often generated during cooking through Maillard reactions, a complex series of chemical reactions between sugars and amino acids. [, , ]
Q4: Can this compound be used as a food additive?
A4: Yes, it is used as a flavoring agent and odorant in various food products like cereals. []
Q5: How does the aroma of this compound compare to other alkylpyrazines?
A5: Studies utilizing gas chromatography-olfactometry and aroma extract dilution analysis have shown that this compound possesses a stronger aroma compared to other alkylpyrazines like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine in specific contexts, such as fried tilapia and Parmigiano-Reggiano cheese. [, ]
Q6: How does the hulling process of pistachios affect this compound concentration?
A6: Research suggests that the dry-dry hulling method significantly increases the concentration of this compound in pistachios compared to other hulling methods. []
Q7: What is the molecular formula and weight of this compound?
A7: Its molecular formula is C6H8N2, and its molecular weight is 108.14 g/mol.
Q8: Are there any spectroscopic data available for this compound?
A8: Yes, its characterization often involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). [, , ]
Q9: What is the structure of this compound?
A9: this compound is a heterocyclic aromatic compound. Its structure consists of a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, with methyl groups substituted at the 2 and 3 positions.
Q10: How is this compound synthesized?
A10: Several synthetic routes exist, including reacting biacetyl with ethylene diamine or using 2,3-butylene glycol and ethylene diamine as starting materials. []
Q11: Can this compound undergo the Maillard reaction?
A11: While this compound itself is a product of the Maillard reaction, it can further participate in these reactions, especially in complex food matrices. [, ]
Q12: Are there any studies on the dearomative diborylation of this compound?
A12: Yes, Density Functional Theory (DFT) calculations and experimental studies suggest that the diborylation of this compound with bis(pinacolato)diboron (B2pin2) likely proceeds through a radical pathway, particularly when catalyzed by 2,6-dichloro-4,4'-bipyridine. []
Q13: Has this compound been used in material science?
A13: Yes, it's been explored as a ligand in coordination polymers, leading to the creation of materials with interesting structural and magnetic properties. [, , , , , , , ]
Q14: What kind of coordination polymers have been synthesized using this compound?
A14: Researchers have successfully incorporated this compound into coordination polymers with copper(I) halides, copper(I) cyanide, and zinc(II) halides. [, , , ]
Q15: What is the significance of using this compound in these coordination polymers?
A15: The incorporation of this compound influences the dimensionality and overall structure of the resulting coordination polymer. For instance, it can act as a bridging ligand, connecting metal centers to form chains or layers. [, , , , , , , ]
Q16: Does the steric hindrance of this compound play a role in coordination polymer formation?
A16: Yes, the two methyl groups on the pyrazine ring introduce steric hindrance, influencing how this compound interacts with metal centers and ultimately impacting the final structure of the coordination polymer. []
Q17: Are there any specific examples of how this compound affects the structure of a coordination polymer?
A17: Research has shown that in the presence of Keggin-type polyoxometalates, the steric hindrance of this compound can dictate the number of metal-organic units surrounding the polyoxometalate anion, leading to distinct 3D frameworks. []
Q18: What happens when copper(I) halide coordination polymers containing this compound are heated?
A18: Upon heating, these coordination polymers tend to lose this compound ligands in a stepwise manner. This often leads to the formation of intermediate coordination polymers with lower ligand-to-metal ratios, eventually resulting in the formation of metal halides. [, ]
Q19: Is the thermal decomposition of these coordination polymers reversible?
A19: Studies indicate that in a solvent like acetonitrile, the thermodynamically most stable form of the copper halide-2,3-Dimethylpyrazine coordination polymer often corresponds to a 1:1 metal-to-ligand ratio, even when starting with complexes with different stoichiometries. [, ]
Q20: How does the thermal behavior of this compound-containing coordination polymers compare to those with other ligands?
A20: The thermal properties of these coordination polymers are influenced by the specific ligand and halide used. For instance, the decomposition pathways and the stability of intermediate compounds can vary when comparing this compound to 2-ethylpyrazine. []
Q21: Does this compound have any known biological activity?
A21: While primarily known for its aroma, some studies suggest that this compound, along with other Maillard reaction products, might influence human mood and autonomic nervous system activity. [, ]
Q22: What happens to this compound in the environment?
A24: Specific data on its environmental degradation and ecotoxicological effects are limited and require further investigation. []
Q23: Are there any concerns regarding the industrial use of this compound and its environmental impact?
A25: While considered safe as a food additive, its wider industrial use necessitates a comprehensive assessment of potential environmental risks and the implementation of appropriate waste management strategies. []
Q24: How is this compound typically quantified?
A26: Stable isotope dilution analysis coupled with gas chromatography-mass spectrometry (SIDA-GC-MS) is a commonly employed technique for the accurate quantification of this compound, particularly in complex matrices like coffee. []
Q25: What other analytical methods are used to study this compound?
A27: Other methods include gas chromatography-olfactometry (GC-O) to assess its odor contribution, aroma extract dilution analysis (AEDA) to determine its odor potency, and high-performance liquid chromatography (HPLC) for separation and analysis. [, , , , ]
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